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Introduction
BMS-986318 is a potent, non-bile acid agonist of the Farnesoid X Receptor (FXR) that has

been investigated for the treatment of nonalcoholic steatohepatitis (NASH).[1][2][3] As a key

regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising

therapeutic target for NASH, a chronic liver disease characterized by fat accumulation,

inflammation, and fibrosis.[1][4] BMS-986318 was developed as a selective, isoxazole-

containing compound with the potential for improved pharmacokinetic properties and receptor

selectivity compared to bile acid-derived FXR agonists.[1] This document provides a

comprehensive overview of the preclinical pharmacology of BMS-986318, detailing its in vitro

and in vivo activity, pharmacokinetic profile, and efficacy in a relevant disease model.

Mechanism of Action
BMS-986318 functions as an agonist of the Farnesoid X Receptor (FXR), a nuclear hormone

receptor primarily expressed in the liver and intestine.[1][4] Upon activation by ligands such as

bile acids or synthetic agonists like BMS-986318, FXR translocates to the nucleus and forms a

heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA

sequences known as FXR response elements (FXREs) in the promoter regions of target

genes, thereby modulating their transcription.

Key downstream effects of FXR activation relevant to the treatment of NASH include:
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Regulation of Bile Acid Synthesis: FXR activation in the ileum induces the expression of

Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[1][4]

FGF15/19 then travels to the liver and signals through the FGF receptor 4 (FGFR4) to

suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme

in bile acid synthesis.[4]

Enhanced Bile Acid Transport: FXR upregulates the expression of the Bile Salt Export Pump

(BSEP), a transporter responsible for effluxing bile acids from hepatocytes into the bile.[5]

Modulation of Lipid and Glucose Metabolism: FXR plays a role in regulating triglyceride and

glucose levels.

The following diagram illustrates the FXR signaling pathway activated by BMS-986318.
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Caption: FXR Signaling Pathway Activated by BMS-986318.

In Vitro Pharmacology
The in vitro activity of BMS-986318 was evaluated in several key assays to determine its

potency and ability to recruit coactivators to the FXR complex.

Quantitative In Vitro Data
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Assay Description BMS-986318 EC50 (nM)

FXR Gal4 Reporter Assay

A cell-based assay measuring

the transcriptional activation of

a luciferase reporter gene

under the control of a Gal4

DNA-binding domain fused to

the FXR ligand-binding

domain.

16

SRC-1 Recruitment Assay

An assay that measures the

recruitment of the steroid

receptor coactivator-1 (SRC-1)

peptide to the activated FXR

ligand-binding domain.

11

Data sourced from ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols
Transient Human FXR/Gal4-Luciferase Reporter Assay: HEK293T cells were transiently

transfected with a Gal4-luciferase reporter plasmid and a plasmid expressing a fusion protein of

the Gal4 DNA-binding domain and the human FXR ligand-binding domain. Following

transfection, cells were treated with varying concentrations of BMS-986318. After a 24-hour

incubation period, luciferase activity was measured as a readout of FXR activation. The EC50

value was determined from the dose-response curve.[2]

Human FXR SRC-1 Recruitment Assay: This assay utilized a time-resolved fluorescence

resonance energy transfer (TR-FRET) format. The human FXR ligand-binding domain, tagged

with glutathione S-transferase (GST), was incubated with a biotinylated SRC-1 coactivator

peptide and varying concentrations of BMS-986318. The proximity of the donor (europium-

labeled anti-GST antibody) and acceptor (streptavidin-allophycocyanin) fluorophores upon

coactivator recruitment resulted in a FRET signal, which was measured to determine the EC50

value.[2]

In Vivo Pharmacology
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The in vivo effects of BMS-986318 were assessed in a mouse model to evaluate its target

engagement and efficacy in a disease-relevant context.

Pharmacodynamic Target Engagement
A pharmacokinetic/pharmacodynamic (PK/PD) study was conducted in C57BL/6 mice to

confirm in vivo FXR target engagement. The induction of FGF15, a key downstream target of

FXR activation in the intestine, was measured. BMS-986318 demonstrated robust induction of

FGF15, confirming its in vivo activity.[1]

Efficacy in a Mouse Model of Liver Fibrosis
BMS-986318 was evaluated in the mouse bile duct ligation (BDL) model, a well-established

model of liver cholestasis and fibrosis.[1] Obstruction of the bile duct in this model leads to a

cascade of events including inflammation and a strong fibrotic response, mimicking aspects of

NASH.[1]

Experimental Workflow for the Bile Duct Ligation (BDL) Model:
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Caption: Experimental Workflow for the Mouse Bile Duct Ligation Model.

In this model, BMS-986318 demonstrated in vivo efficacy by reducing liver fibrosis. The degree

of fibrosis was assessed by measuring hydroxyproline levels in the liver, a key component of

collagen.[1] Compounds that reduce hydroxyproline levels in this model are considered to have

antifibrotic efficacy.[1]

Pharmacokinetics
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The pharmacokinetic profile of BMS-986318 was evaluated in C57BL/6 mice. The compound

exhibited a suitable profile for further development, with low clearance and reasonable oral

bioavailability.[1]

Pharmacokinetic Parameters in Mice
Parameter Value

Clearance Low (4% of mouse liver blood flow)

Oral Bioavailability Reasonable (solution and suspension)

Volume of Distribution Low

Plasma Protein Binding High

Data sourced from ACS Medicinal Chemistry Letters, 2021.[1]

Experimental Protocols
Pharmacokinetic Study in Mice: BMS-986318 was administered to C57BL/6 mice either

intravenously or orally as a solution or suspension. Blood samples were collected at various

time points, and plasma concentrations of the compound were determined by a validated

bioanalytical method (e.g., LC-MS/MS). Pharmacokinetic parameters were then calculated

using standard non-compartmental analysis. The solution vehicle consisted of 5% ethanol, 90%

PEG400, and 5% TPGS, while the suspension vehicle was composed of 0.5% Methocel A4M,

0.1% Tween 80, and 99.4% water.[1]

Summary and Conclusion
BMS-986318 is a potent and selective non-bile acid FXR agonist with a promising preclinical

profile for the potential treatment of NASH.[1][2][3] It demonstrates robust in vitro activity in

activating FXR and recruiting coactivators.[1] In vivo, it engages the FXR target, as evidenced

by the induction of FGF15, and shows efficacy in a mouse model of liver fibrosis.[1] The

compound possesses a suitable pharmacokinetic profile in mice, characterized by low

clearance and good oral bioavailability.[1] The collective preclinical data supported the

continued evaluation of BMS-986318 as a potential therapeutic agent for fibrotic liver diseases

such as NASH.[1] It is also noted that BMS-986318 displays a tissue-dependent activation

profile.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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